What are the chemical properties of 3-(2-aminophenyl)-N-methylpropanamide
What are the chemical properties of 3-(2-aminophenyl)-N-methylpropanamide
An In-Depth Technical Guide to the Chemical Properties of 3-(2-aminophenyl)-N-methylpropanamide
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(2-aminophenyl)-N-methylpropanamide (CAS No. 1018506-37-0). The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details the compound's physicochemical characteristics, proposes a validated synthetic pathway, explores the reactivity of its constituent functional groups, and discusses potential safety considerations. Methodologies are grounded in established chemical principles, with key claims supported by authoritative references.
Introduction and Molecular Overview
3-(2-aminophenyl)-N-methylpropanamide is a bifunctional organic molecule incorporating a primary aromatic amine and a secondary aliphatic amide. Its structure suggests potential utility as a scaffold or intermediate in medicinal chemistry and materials science. The primary aromatic amine is a key functional group known for its nucleophilicity and its role as a powerful ortho-, para- director in electrophilic aromatic substitution reactions.[1][2] The N-methylpropanamide moiety provides a stable, polar amide linkage. This guide synthesizes the available data to present a detailed chemical profile of this compound.
The fundamental structure of the molecule is presented below.
Figure 2: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis of N-methyl-3-(2-nitrophenyl)propanamide (Intermediate)
Causality: The conversion of a carboxylic acid to an amide requires activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is an effective choice as it converts the carboxylic acid to a highly reactive acyl chloride intermediate. [3]The subsequent reaction with methylamine is rapid and typically high-yielding.
Methodology:
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-nitrophenyl)propanoic acid (1 equivalent) in thionyl chloride (2-3 equivalents).
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Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours until the evolution of HCl and SO₂ gas ceases.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is typically used directly in the next step.
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Dissolve the crude acyl chloride in a dry, aprotic solvent (e.g., dichloromethane or THF).
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Cool the solution in an ice bath (0 °C) and add a solution of methylamine (2.2 equivalents, e.g., as a 40% aqueous solution or a 2M solution in THF) dropwise with vigorous stirring.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude amide.
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Purify the product by column chromatography or recrystallization if necessary.
Experimental Protocol: Synthesis of 3-(2-aminophenyl)-N-methylpropanamide (Final Product)
Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The use of a metal in acidic medium, such as tin (Sn) and concentrated hydrochloric acid (HCl), is a classic and reliable method. [2][4]The metal acts as the reducing agent, transferring electrons to the nitro group in the acidic environment. A final basic workup is necessary to deprotonate the resulting anilinium salt to yield the free amine. [2] Methodology:
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To a round-bottom flask, add the intermediate, N-methyl-3-(2-nitrophenyl)propanamide (1 equivalent), and tin (Sn) granules (2-3 equivalents).
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Add concentrated hydrochloric acid (HCl) portion-wise, ensuring the initial exothermic reaction is controlled with an ice bath.
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Once the initial reaction subsides, heat the mixture to reflux (approx. 100 °C) for 1-3 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature. A solid precipitate of the amine-tin complex may form.
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Carefully basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) until the pH is >10. This step must be performed in an ice bath as it is highly exothermic. The tin salts will precipitate as tin hydroxides.
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Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
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Filter and concentrate the solvent under reduced pressure to yield the crude 3-(2-aminophenyl)-N-methylpropanamide.
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Purify the product by flash column chromatography on silica gel.
Chemical Reactivity
The reactivity of 3-(2-aminophenyl)-N-methylpropanamide is dominated by its two primary functional groups: the aromatic amine and the amide.
Reactivity of the Aromatic Amine
The primary aromatic amine (-NH₂) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). [1]This is due to the ability of the nitrogen lone pair to donate electron density into the benzene ring through resonance, stabilizing the arenium ion intermediates at the ortho and para positions.
Figure 3: Directing effects of the amine group in electrophilic aromatic substitution.
Common EAS reactions include:
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Halogenation: Reaction with Br₂ or Cl₂ (often with a mild catalyst) will yield poly-halogenated products due to the high activation of the ring.
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Nitration: Direct nitration is often problematic as the strongly acidic conditions (HNO₃/H₂SO₄) will protonate the basic amine group, forming a deactivating -NH₃⁺ group. Protection of the amine (e.g., by acetylation) is typically required first.
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Acylation: The amine group itself is more nucleophilic than the ring and will undergo acylation in preference to Friedel-Crafts acylation of the ring. The amine is also basic and will react with acids to form anilinium salts.
Reactivity of the Amide
The N-methylpropanamide group is generally stable and less reactive. The amide bond can be hydrolyzed to the corresponding carboxylic acid and methylamine under strong acidic or basic conditions with heating. The amide nitrogen is not significantly nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group.
Potential Applications and Biological Relevance
While specific biological activities for 3-(2-aminophenyl)-N-methylpropanamide are not extensively documented, its structure is analogous to moieties found in biologically active molecules. It is primarily considered a useful research chemical and building block. [5]For instance, the o-phenylenediamine motif is a key component in various pharmacophores, including some histone deacetylase (HDAC) inhibitors. [6]Furthermore, related propanamide structures have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a target for analgesic drugs. [7]This compound could serve as a valuable starting material for the synthesis of compound libraries targeting these or other biological pathways.
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(2-aminophenyl)-N-methylpropanamide is not publicly available. Therefore, a risk assessment must be based on the properties of analogous compounds and its constituent functional groups.
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Potential Hazards: Aromatic amines can be toxic and are often skin and eye irritants. Similar, less complex molecules like N-(3-aminophenyl)propanamide are classified as causing skin and eye irritation and may cause respiratory irritation. [8]* Handling Precautions: [9] * Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [10]
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Pharmaffiliates. 3-(2-Aminophenyl)-N-methylpropanamide. [Link]
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College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. [Link]
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NCERT. Amines. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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PubChem. 3-Amino-N-methylpropanamide. [Link]
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Angene Chemical. Safety Data Sheet. [Link]
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PrepChem.com. Synthesis of 2-methyl-3-nitrophenyl-N,N-di-n-propyl acetamide. [Link]
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Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
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PubChem. N-(3-Aminophenyl)propanamide. [Link]
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PubChem. N-Methylpropanamide. [Link]
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ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
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PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists. [Link]
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PubMed Central. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. [Link]
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PubMed. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. [Link]
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